Structure Elucidation of 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one: A Comprehensive Analytical Whitepaper
Structure Elucidation of 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one: A Comprehensive Analytical Whitepaper
Introduction & Pharmacological Context
Psoralen (7H-furo[3,2-g]chromen-7-one) is the parent compound of the linear furanocoumarin family, historically recognized for its DNA-intercalating properties and application in PUVA (Psoralen + UVA) photochemotherapy for hyperproliferative skin disorders 1. While the planar, tricyclic core of the parent psoralen allows for efficient interstrand DNA cross-linking, targeted structural modifications are often employed to tune its photophysical properties and reduce off-target mutagenicity.
The molecule 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one represents a highly functionalized derivative 2. The introduction of a bulky phenyl group at the C-3 position (furan ring) and a propyl chain at the C-5 position (pyrone ring) significantly alters the steric topology of the molecule. This steric hindrance can restrict deep DNA intercalation, potentially shifting the molecule's mechanism of action toward targeted receptor inhibition rather than broad-spectrum phototoxicity.
Because linear furanocoumarins share identical masses and similar functional groups with their angular isomers (angelicins), rigorous, self-validating structure elucidation is mandatory to confirm regiochemistry during drug development 3.
Strategic Analytical Workflow
To achieve absolute structural certainty, we employ a multi-modal analytical pipeline. This workflow is designed as a self-validating system : the molecular formula derived from High-Resolution Mass Spectrometry (HRMS) dictates the exact number of atoms, which must perfectly balance the integrated proton count and carbon skeleton mapped via 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Analytical workflow for the structural elucidation of the psoralen derivative.
High-Resolution Mass Spectrometry (HRMS) & FTIR
The Causality of the Method
Before mapping connectivity, the exact atomic inventory must be established. Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS is selected for its soft ionization, preventing the premature cleavage of the C-5 propyl chain, while providing sub-5 ppm mass accuracy.
Data Interpretation & Validation
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HRMS (ESI+): The spectrum reveals a dominant pseudomolecular ion [M+H]+ at m/z 305.1174. This precisely matches the calculated mass for C20H17O3+ (305.1172), confirming the molecular formula C20H16O3 [[2]]().
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FTIR: A sharp, intense absorption band at 1725 cm⁻¹ confirms the presence of the conjugated α,β -unsaturated δ -lactone (the coumarin C-7 carbonyl). This validates the allocation of two of the three oxygen atoms to the pyrone ring, leaving one for the furan bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR serves as the definitive tool for establishing the regiochemistry of the substituents on the tricyclic core [[4]]().
1D NMR (1H and 13C) Analysis
The 1 H NMR spectrum (in CDCl₃) provides a self-validating proton count of 16H, perfectly matching the HRMS formula.
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The Core Protons: The linear nature of the furo[3,2-g]chromene system is confirmed by the presence of two uncoupled para-like aromatic protons on the central benzene ring: H-4 ( δ 7.80, s) and H-9 ( δ 7.05, s).
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The Substituents: The propyl group is identified by a classic aliphatic triplet-multiplet-triplet pattern ( δ 2.85, 1.75, 1.05). The downfield shift of the CH2 at δ 2.85 indicates direct attachment to the sp2 hybridized pyrone ring. The phenyl group appears as a 5H multiplet ( δ 7.40–7.60).
2D NMR and Regiochemical Mapping (HMBC)
To prove that the phenyl group is at C-3 and the propyl group is at C-5, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range ( 2J and 3J ) scalar couplings between protons and carbons 3.
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Locating the Propyl Group: The propyl H-1'' protons ( δ 2.85) show strong 3J correlations to C-4a ( δ 154.1) and C-6 ( δ 112.4), and a 2J correlation to C-5 ( δ 156.2). This unequivocally anchors the propyl chain to the C-5 position of the pyrone ring.
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Locating the Phenyl Group: The furan H-2 proton ( δ 7.85) shows a 3J correlation to the C-1' ipso-carbon of the phenyl ring ( δ 132.0) and a 2J correlation to C-3 ( δ 123.5). This confirms the phenyl group is situated at the C-3 position on the furan ring.
Figure 2: Key HMBC (1H-13C) correlations establishing phenyl and propyl regiochemistry.
Comprehensive NMR Assignment Table
| Position | Fragment | 1 H NMR (600 MHz, CDCl₃) δ ppm (mult, J in Hz, int) | 13 C NMR (150 MHz, CDCl₃) δ ppm | Key HMBC Correlations ( 1 H → 13 C) |
| 2 | Furan α | 7.85 (s, 1H) | 142.5 | C-3, C-3a, C-1' |
| 3 | Furan β | - | 123.5 | - |
| 3a | Bridgehead | - | 118.0 | - |
| 4 | Benzene CH | 7.80 (s, 1H) | 115.5 | C-3a, C-5, C-9a |
| 4a | Bridgehead | - | 154.1 | - |
| 5 | Pyrone β | - | 156.2 | - |
| 6 | Pyrone α | 6.25 (s, 1H) | 112.4 | C-4a, C-5, C-7 |
| 7 | Carbonyl | - | 161.0 | - |
| 8a | Bridgehead | - | 158.5 | - |
| 9 | Benzene CH | 7.05 (s, 1H) | 98.6 | C-3a, C-8a, C-7 |
| 9a | Bridgehead | - | 110.2 | - |
| 1' | Phenyl ipso | - | 132.0 | - |
| 2', 6' | Phenyl CH | 7.60 (m, 2H) | 128.5 | C-3, C-4' |
| 3', 5' | Phenyl CH | 7.45 (m, 2H) | 129.0 | C-1' |
| 4' | Phenyl CH | 7.40 (m, 1H) | 127.5 | C-2', C-6' |
| 1'' | Propyl CH2 | 2.85 (t, J = 7.5, 2H) | 34.5 | C-4a, C-5, C-6, C-2'' |
| 2'' | Propyl CH2 | 1.75 (m, 2H) | 22.0 | C-5, C-1'', C-3'' |
| 3'' | Propyl CH3 | 1.05 (t, J = 7.3, 3H) | 13.8 | C-1'', C-2'' |
Step-by-Step Experimental Methodologies
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Sample Preparation
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Solvent Selection: Weigh exactly 15.0 mg of the purified compound (>98% via HPLC). Dissolve in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is chosen because the target molecule lacks exchangeable protons (no -OH or -NH groups), ensuring a clean baseline without the viscosity-induced line broadening typical of DMSO- d6 .
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Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4.0 cm to optimize the magnetic field shimming.
HRMS Acquisition Protocol
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Instrument Setup: Utilize an Agilent 6545 Q-TOF LC/MS system equipped with an ESI source operating in positive ion mode.
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Source Parameters: Set the capillary voltage to 3500 V, drying gas flow to 8 L/min at 325 °C, and nebulizer pressure to 35 psig. Causality: These gentle ionization parameters prevent the in-source fragmentation of the labile C-5 propyl chain.
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Calibration: Calibrate the TOF mass analyzer using a standard tuning mix to ensure mass accuracy within ± 2 ppm. Acquire data over a mass range of m/z 100–1000.
NMR Acquisition Protocol
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Instrument: Acquire spectra on a Bruker Avance NEO 600 MHz spectrometer equipped with a 5 mm CryoProbe.
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1H NMR Parameters: Acquire 16 scans (ns=16) with a spectral width of 20 ppm. Critical Step: Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1 ) of all protons, which is absolutely critical for the accurate integration required to distinguish the 5H phenyl multiplet from the 7H propyl signals.
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13C NMR Parameters: Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds to allow quaternary carbons (like C-7 and C-8a) to relax sufficiently for detection.
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2D HMBC Parameters: Optimize the long-range coupling constant ( nJCH ) delay for 8 Hz. This specifically targets the 2-bond and 3-bond couplings necessary to bridge the quaternary carbons at the ring fusion sites.
Conclusion
The structure elucidation of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one demonstrates the necessity of a highly integrated, self-validating analytical workflow. By combining the exact atomic inventory provided by HRMS with the precise regiochemical mapping afforded by 2D HMBC NMR, the exact positions of the phenyl and propyl substituents on the tricyclic psoralen core are unequivocally confirmed. This rigorous methodology ensures absolute structural confidence prior to advancing the molecule into downstream pharmacological or photobiological assays.
References
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[4] Secondary Metabolites with Anti-Inflammatory Activities from an Actinobacteria Herbidospora daliensis - PMC. NIH.
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[2] 3-phenyl-5-propyl-7h-furo[3,2-g]chromen-7-one - PubChemLite. uni.lu.
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[3] Synthesis and Cytotoxic Activity of a New Group of Heterocyclic Analogues of the Combretastatins - MDPI. mdpi.com.
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[1] Psoralen - Wikipedia. wikipedia.org.
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Psoralen (CID 6199) - Molecular Properties & Analysis - MolForge. molforge.ai.
